molecular formula C12H16FN5O2 B3014082 N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034615-47-7

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B3014082
CAS No.: 2034615-47-7
M. Wt: 281.291
InChI Key: BSNABXDQGCCILJ-UHFFFAOYSA-N
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Description

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a fluoropyrimidine moiety, a piperidine ring, and an oxalamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Fluoropyrimidine Moiety: The synthesis begins with the preparation of the 5-fluoropyrimidine derivative through halogenation and subsequent substitution reactions.

    Piperidine Ring Formation: The piperidine ring is introduced via cyclization reactions, often involving amine precursors and appropriate cyclizing agents.

    Oxalamide Group Introduction: The final step involves the coupling of the fluoropyrimidine-piperidine intermediate with oxalyl chloride to form the oxalamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoropyrimidine moiety allows for nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with nucleophilic groups replacing the fluorine atom.

Scientific Research Applications

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide
  • N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
  • N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Uniqueness

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide stands out due to its specific combination of the fluoropyrimidine moiety, piperidine ring, and oxalamide group, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN5O2/c13-9-6-16-12(17-7-9)18-3-1-8(2-4-18)5-15-11(20)10(14)19/h6-8H,1-5H2,(H2,14,19)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNABXDQGCCILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)N)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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